molecular formula C6H7N3OS2 B2729170 N-(5-mercapto-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide CAS No. 391864-20-3

N-(5-mercapto-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide

Cat. No.: B2729170
CAS No.: 391864-20-3
M. Wt: 201.26
InChI Key: DSMJEMBIHKDTDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-mercapto-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicine, agriculture, and materials science. The presence of the thiadiazole ring imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-mercapto-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide typically involves the reaction of 2-amino-5-mercapto-1,3,4-thiadiazole with cyclopropanecarboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like HOBt (1-hydroxybenzotriazole) in an organic solvent such as acetonitrile . The reaction conditions may vary depending on the specific requirements, but it generally involves stirring the reaction mixture at room temperature for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(5-mercapto-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Exhibits antimicrobial, antifungal, and anticancer activities.

    Medicine: Potential therapeutic agent for the treatment of infections and cancer.

    Industry: Used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(5-mercapto-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of enzymes involved in essential biological processes, leading to the disruption of cellular functions. For example, it may inhibit the activity of enzymes involved in DNA replication and repair, leading to cell death in cancer cells . Additionally, the thiadiazole ring can interact with various biomolecules, enhancing its biological activity .

Comparison with Similar Compounds

N-(5-mercapto-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide can be compared with other thiadiazole derivatives such as:

The uniqueness of this compound lies in its specific structural features, which impart distinct chemical and biological properties. Its cyclopropane ring and amide group contribute to its stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3OS2/c10-4(3-1-2-3)7-5-8-9-6(11)12-5/h3H,1-2H2,(H,9,11)(H,7,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSMJEMBIHKDTDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NNC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.